![molecular formula C7H7F2N3 B1524110 N-amino-3,5-difluorobenzene-1-carboximidamide CAS No. 1251448-70-0](/img/structure/B1524110.png)
N-amino-3,5-difluorobenzene-1-carboximidamide
Overview
Description
“N-amino-3,5-difluorobenzene-1-carboximidamide” is a chemical compound with the molecular formula C7H7F2N3 . It has a molecular weight of 171.15 g/mol .
Molecular Structure Analysis
The InChI code for “N-amino-3,5-difluorobenzene-1-carboximidamide” is1S/C7H7F2N3.ClH/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)10;/h1-2H,10H2, (H3,11,12);1H
. This code represents the molecular structure of the compound.
Scientific Research Applications
Synthesis and Biological Evaluation
N-amino-3,5-difluorobenzene-1-carboximidamide derivatives have been synthesized and evaluated for their potential as anticancer agents. In a study by Butler et al. (2013), N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives were created and tested on estrogen-positive MCF-7 breast cancer cell lines, showing notable cytotoxic effects.
Monomeric (Amino)(Carboxy) Radicals
Research by Mahoney et al. (2015) focused on synthesizing a series of monomeric (amino)(carboxy) radicals with carbonyl substituents, including a derivative with 3,5-bis(trifluoromethyl)phenyl. These compounds exhibited significant air stability, expanding the understanding of (amino)(carboxy) radicals' behavior and stability.
Intermolecular Aminoazidation of Alkenes
A 2014 study by Zhang and Studer explored the copper-catalyzed intermolecular aminoazidation of alkenes, employing N-fluorobenzene derivatives as nitrogen-radical precursors. This research provided an efficient approach for creating valuable amine derivatives, demonstrating the versatility of N-amino-3,5-difluorobenzene-1-carboximidamide in synthetic chemistry.
Synthesis of Soluble Alternating Copoly(Amide–Imide)s
Yang and Wei (2001) synthesized new soluble alternating copoly(amide–imide)s using fluorinated benzene derivatives. This research contributed to the development of materials with excellent solubility and mechanical properties, useful in various industrial applications.
Coordination Polymers Incorporation
Incorporating aminobenzene derivatives, Shao et al. (2019) synthesized new CdII and ZnII coordination polymers. This study highlighted the potential of these compounds in creating structures with unique properties, relevant to material science and catalysis.
Aminocarbonylation in Organic Synthesis
Müller et al. (2005) used amino acid methyl esters, including fluorinated benzene derivatives, in palladium-catalyzed aminocarbonylation, as detailed in their study (Müller et al., 2005). This process is significant in organic synthesis, demonstrating the applicability of these compounds in creating diverse organic molecules.
Synthesis of Fluorinated Polyimides
Research on fluorinated polyimides by Yang and Hsiao (2004) utilized fluorinated diamine monomers, including derivatives of N-amino-3,5-difluorobenzene-1-carboximidamide. The study contributed to the creation of materials with improved solubility and thermal stability.
Safety and Hazards
properties
IUPAC Name |
N'-amino-3,5-difluorobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3/c8-5-1-4(7(10)12-11)2-6(9)3-5/h1-3H,11H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSXIVGDMJDGQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)/C(=N/N)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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